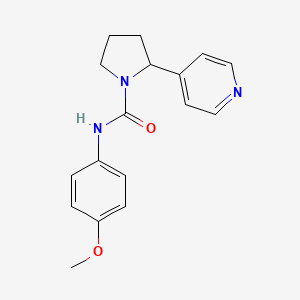![molecular formula C13H13ClN2O2 B7516779 2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)
2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. The compound belongs to a class of drugs called lipoate analogs, which target the metabolic pathways that are upregulated in cancer cells.
Mechanism of Action
2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione targets the mitochondrial tricarboxylic acid (TCA) cycle, which is upregulated in cancer cells. The TCA cycle is responsible for generating energy in the form of ATP, which is essential for cancer cell survival. This compound inhibits two key enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a disruption of the cancer cell's energy metabolism. This ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound also inhibits the production of reactive oxygen species (ROS), which are known to promote cancer cell survival. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is that it has shown efficacy against a wide range of cancer types. Additionally, the compound has a relatively low toxicity profile, making it a promising candidate for further development. However, one limitation of this compound is that it is still in the early stages of clinical development, and more research is needed to fully understand its potential as an anticancer drug.
Future Directions
There are several future directions for research on 2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione. One area of interest is the combination of this compound with other anticancer drugs, which could potentially enhance its efficacy. Additionally, more research is needed to understand the specific mechanisms by which this compound induces cell death in cancer cells. Finally, further clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione involves the reaction of 4-chlorobenzylamine with diethyl malonate and cyclopentanone in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to yield this compound. The synthesis method is relatively simple and can be scaled up for large-scale production.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione has been extensively studied for its anticancer properties. The compound has been shown to inhibit the activity of mitochondrial enzymes that are essential for cancer cell survival. This leads to a disruption of the cancer cell's energy metabolism, ultimately resulting in cell death. This compound has been shown to be effective against a wide range of cancer types, including pancreatic, lung, and breast cancer.
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-10-5-3-9(4-6-10)8-16-12(17)11-2-1-7-15(11)13(16)18/h3-6,11H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXMHTOHCZYBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

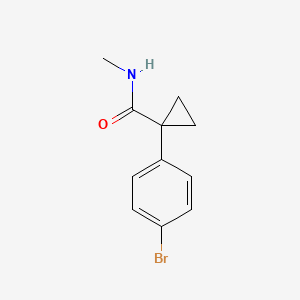
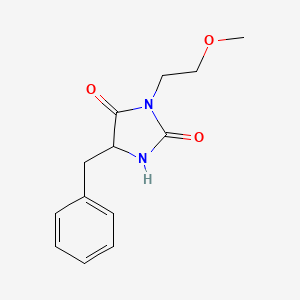
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
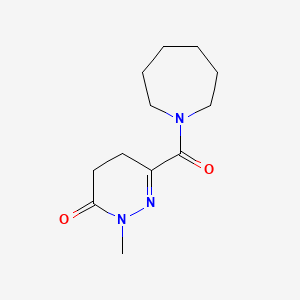
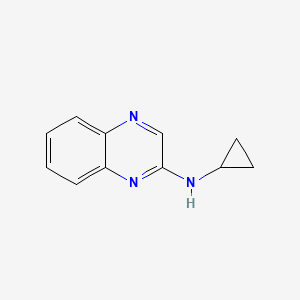

![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)

![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)


